

Linalyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

[Get Quote](#)

Abstract

Linalyl benzoate (CAS No: 126-64-7; IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl benzoate) is a naturally occurring ester with significant potential in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a thorough compilation of its physicochemical and toxicological data. Furthermore, this guide elucidates the potential anti-inflammatory mechanism of action, drawing from the established activity of its precursor, linalool, on the NF- κ B signaling pathway. This document is intended to be a critical resource for researchers and professionals engaged in the exploration of novel therapeutic and formulation agents.

Chemical Identification and Properties

Linalyl benzoate is an ester formed from the reaction of linalool, a tertiary alcohol, and benzoic acid. It is found in the essential oils of several plants, including ylang-ylang and tuberose.

Identifier	Value	Reference
CAS Number	126-64-7	[1]
IUPAC Name	3,7-dimethylocta-1,6-dien-3-yl benzoate	[1]
Chemical Formula	C ₁₇ H ₂₂ O ₂	[1]
Molecular Weight	258.36 g/mol	[1]

Physicochemical Properties

Property	Value	Reference
Appearance	Yellowish to amber liquid	[1]
Odor	Floral, balsamic, fruity	[1]
Boiling Point	263 °C at 760 mmHg	[1]
Density	0.978 - 0.999 g/cm ³	[1]
Refractive Index	1.505 - 1.526	[1]
Flash Point	> 100 °C (> 212 °F)	
Solubility	Insoluble in water; soluble in organic solvents and oils.	[1]

Spectroscopic Data

While comprehensive spectral data is not readily available in all databases, the following provides an overview of expected spectral characteristics.

Spectroscopy	Expected Characteristics
¹ H-NMR	Signals corresponding to aromatic protons of the benzoate group, vinyl protons, and aliphatic protons of the linalyl group.
¹³ C-NMR	Resonances for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the linalyl moiety.
Infrared (IR)	Strong absorption band for the C=O stretch of the ester group (around 1715-1730 cm ⁻¹), C-O stretching bands, and bands for C=C and C-H bonds.
Mass Spectrometry (MS)	A molecular ion peak (M ⁺) at m/z 258, with fragmentation patterns corresponding to the loss of the benzoate and linalyl groups.

Synthesis of Linalyl Benzoate

Linalyl benzoate can be synthesized via the esterification of linalool with benzoyl chloride.

Experimental Protocol: Synthesis from Linalool and Benzoyl Chloride

Materials:

- Linalool
- Benzoyl chloride
- Pyridine
- Diethyl ether
- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in an excess of pyridine.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled solution from the dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **linalyl benzoate**.
- The crude product can be further purified by vacuum distillation.

Biological Activity and Potential Applications

Linalyl benzoate is utilized in the fragrance and flavor industries and shows promise for pharmaceutical applications due to its potential antimicrobial and soothing properties.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

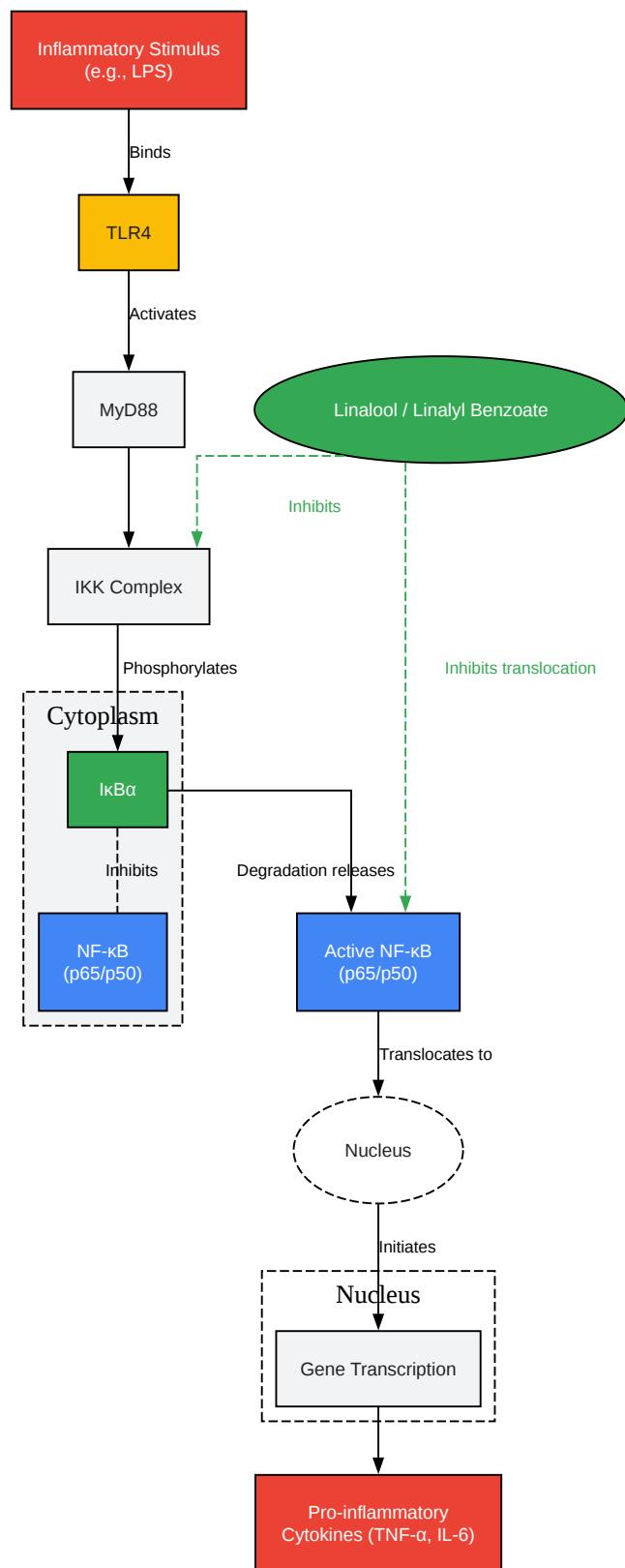
This protocol is a standard method for assessing antimicrobial activity.

Materials:

- **Linalyl benzoate**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a stock solution of **linalyl benzoate** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of the **linalyl benzoate** stock solution with MHB to achieve a range of concentrations.
- Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
- Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5×10^5 CFU/mL.


- Include positive controls (wells with bacteria and MHB) and negative controls (wells with MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of **linalyl benzoate** that visibly inhibits bacterial growth.

Mechanism of Action: Anti-inflammatory Effects

While the specific signaling pathways modulated by **linalyl benzoate** are not yet fully elucidated, the anti-inflammatory mechanisms of its precursor, linalool, have been studied. Linalool is known to inhibit the inflammatory response by suppressing the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^[2] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism by which linalool, and potentially **linalyl benzoate**, may exert anti-inflammatory effects through the inhibition of the NF- κ B pathway.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Toxicology

Linalyl benzoate has been evaluated for its safety in various applications.

Toxicological Endpoint	Species	Route	Value	Reference
Acute Toxicity (LD ₅₀)	Rat	Oral	> 5000 mg/kg	
Acute Toxicity (LD ₅₀)	Rabbit	Dermal	> 5000 mg/kg	

Conclusion

Linalyl benzoate is a compound with a well-established profile in the fragrance and flavor industries, and it holds considerable promise for pharmaceutical and cosmetic applications. Its potential antimicrobial and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and professionals to explore the full therapeutic potential of **linalyl benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linalyl benzoate | C17H22O2 | CID 31353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Linalyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092885#linalyl-benzoate-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com